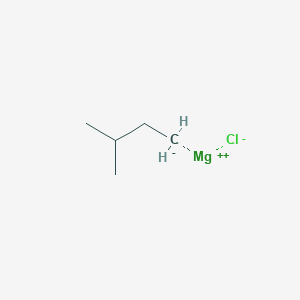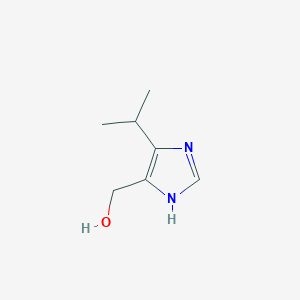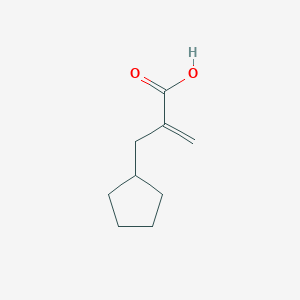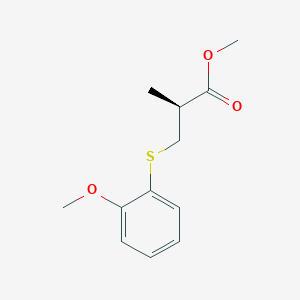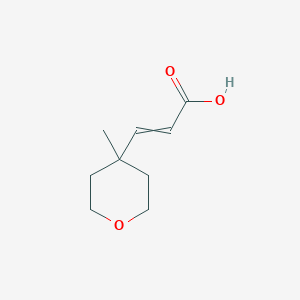
3-(4-Methyloxan-4-yl)prop-2-enoic acid
描述
3-(4-Methyloxan-4-yl)prop-2-enoic acid is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with a methyl group and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyloxan-4-yl)prop-2-enoic acid typically involves the reaction of 4-methyl-tetrahydropyran with acrylic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving a high-quality product.
化学反应分析
Types of Reactions
3-(4-Methyloxan-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydropyran ring into a more oxidized form, such as a lactone.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it into a saturated carboxylic acid.
Substitution: The methyl group on the tetrahydropyran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
3-(4-Methyloxan-4-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Methyloxan-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylic acid moiety can participate in various biochemical pathways, while the tetrahydropyran ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: A compound with a similar tetrahydropyran ring but different functional groups, used in proteomics research.
3-Methyl-tetrahydro-pyran-4-ol: Another related compound with a hydroxyl group instead of an acrylic acid moiety.
Uniqueness
3-(4-Methyloxan-4-yl)prop-2-enoic acid is unique due to the presence of both the tetrahydropyran ring and the acrylic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
3-(4-methyloxan-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-9(3-2-8(10)11)4-6-12-7-5-9/h2-3H,4-7H2,1H3,(H,10,11) |
InChI 键 |
HKIOWCXWEADEPM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCOCC1)C=CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate](/img/structure/B8610222.png)
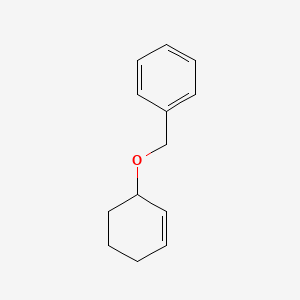
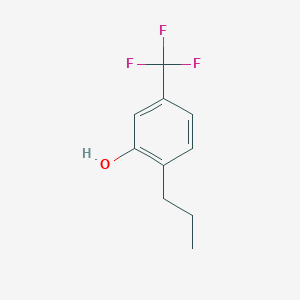

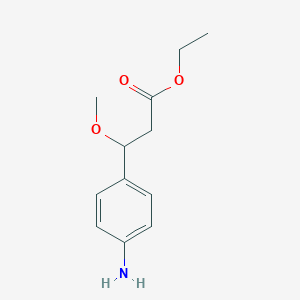
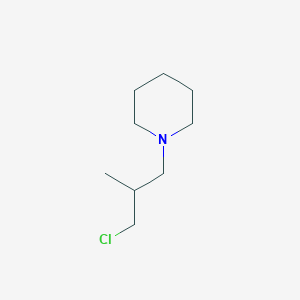
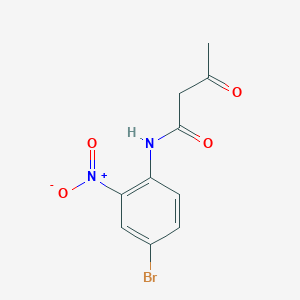
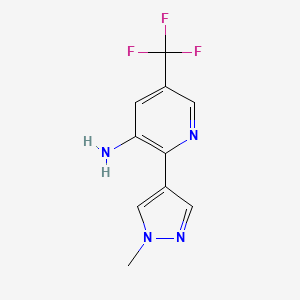
![{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol](/img/structure/B8610278.png)
